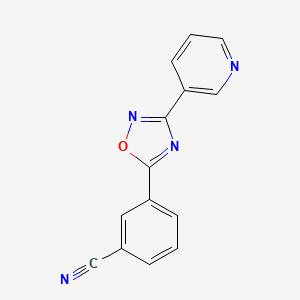

3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du NS 9283 implique la formation du cycle oxadiazole et le couplage subséquent avec un dérivé de benzonitrile. La voie de synthèse typique comprend :

Formation du cycle oxadiazole : Cette étape implique la cyclisation d’un dérivé de pyridine avec des réactifs appropriés pour former le cycle oxadiazole.

Couplage avec le benzonitrile : L’intermédiaire oxadiazole est ensuite couplé avec un dérivé de benzonitrile dans des conditions de réaction spécifiques pour obtenir le NS 9283.

Méthodes de production industrielle

La production industrielle du NS 9283 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Le composé est généralement purifié par chromatographie liquide haute performance pour atteindre une pureté ≥ 99 % .

Analyse Des Réactions Chimiques

Types de réactions

Le NS 9283 subit principalement les types de réactions suivants :

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du cycle pyridine.

Réduction : Des réactions de réduction peuvent se produire au niveau du groupe nitrile, le transformant en amine.

Substitution : Le composé peut participer à des réactions de substitution, en particulier au niveau du cycle oxadiazole.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution nécessitent souvent des catalyseurs comme le palladium sur carbone ou l’iodure de cuivre.

Principaux produits

Oxydation : Dérivés oxydés du NS 9283.

Réduction : Dérivés aminés du NS 9283.

Substitution : Dérivés oxadiazoliques substitués.

Applications de la recherche scientifique

Le NS 9283 a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la modulation allostérique des récepteurs.

Biologie : Investigations sur ses effets sur les récepteurs nicotiniques de l’acétylcholine dans divers systèmes biologiques.

Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques ciblant les récepteurs nicotiniques de l’acétylcholine.

Applications De Recherche Scientifique

NS 9283 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study allosteric modulation of receptors.

Biology: Investigated for its effects on nicotinic acetylcholine receptors in various biological systems.

Industry: Utilized in the development of new pharmacological agents targeting nicotinic acetylcholine receptors.

Mécanisme D'action

Le NS 9283 exerce ses effets en se liant au récepteur nicotinique de l’acétylcholine α4β2, améliorant la puissance des courants induits par l’acétylcholine sans affecter l’efficacité maximale. Cette modulation réduit le taux de récupération de la désensibilisation et ralentit le taux de désactivation . Le composé affiche un effet synergique lorsqu’il est combiné avec d’autres modulateurs, fournissant des informations uniques sur la liaison et l’activité des récepteurs .

Comparaison Avec Des Composés Similaires

Composés similaires

NS 206 : Un autre modulateur allostérique positif du récepteur nicotinique de l’acétylcholine α4β2.

Varénicline : Un agoniste partiel du récepteur nicotinique de l’acétylcholine α4β2, utilisé dans le traitement de l’arrêt du tabac.

Unicité du NS 9283

Le NS 9283 est unique en raison de sa modulation sélective du récepteur α4β2, augmentant considérablement la puissance des courants induits par l’acétylcholine. Contrairement aux autres modulateurs, le NS 9283 n’affecte pas l’efficacité maximale, ce qui en fait un outil précieux pour l’étude de la dynamique des récepteurs et des applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N4O/c15-8-10-3-1-4-11(7-10)14-17-13(18-19-14)12-5-2-6-16-9-12/h1-7,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFXDSQLRSWUBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC(=NO2)C3=CN=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.